N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

Dopamine D3 receptor Ligand binding affinity Subtype selectivity

Building SAR libraries for N-phenylpiperazine sulfonamides? Minor linker or heteroaryl changes can dramatically alter receptor subtype selectivity, making generic substitutions unreliable. This compound-with its distinct ethyl linker and unsubstituted thiophene-fills a critical position in SAR matrices, enabling systematic comparison against propyl-linked and 5-substituted analogs. Procure this exact scaffold to ensure reproducible SAR exploration and analytical method development. - Essential comparator for D3 receptor SAR studies. - Enables precise HPLC/LC-MS/NMR method validation for this scaffold class. - Requires in-house pharmacological characterization; no published binding data for this exact compound.

Molecular Formula C16H21N3O2S2
Molecular Weight 351.48
CAS No. 1049440-52-9
Cat. No. B2574155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
CAS1049440-52-9
Molecular FormulaC16H21N3O2S2
Molecular Weight351.48
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2
InChIKeyOZFXVTIBTPKNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement


N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide (CAS 1049440-52-9) is a synthetic small molecule belonging to the N-phenylpiperazine sulfonamide class. Its structure comprises a phenylpiperazine head group linked via an ethyl spacer to a thiophene-2-sulfonamide moiety. This scaffold is known for potential interactions with monoaminergic G protein-coupled receptors, particularly dopamine D3 and serotonin receptor subtypes [1]. The compound is primarily distributed as a research chemical by specialized vendors, and its reported applications center on early-stage neurological and medicinal chemistry research .

Workflow Dopamine D3 receptor studies
Selection N-phenylpiperazine sulfonamide SAR
Use Context Laboratory research chemical

Why Analogs Are Not Interchangeable


Although several N-phenylpiperazine sulfonamides share the same core scaffold, minor structural modifications—such as linker length (ethyl, propyl), aryl sulfonamide substituent (thiophene vs. benzene), or piperazine substitution—are known to profoundly alter receptor subtype selectivity, intrinsic efficacy, and downstream signaling bias within this chemical class [1]. The general dopamine D3 receptor pharmacophore is highly sensitive to both the heteroaryl sulfonamide and the spacer chain, meaning that generic substitution without exact structural matching risks unpredictable biological outcomes [2]. Therefore, for reproducible research, direct procurement of the precise compound is essential.

Linker length sensitivity
Ethyl vs propyl spacer may shift D3/D2 selectivity profile, altering pharmacological outcomes.
Sulfonamide substituent effects
Thiophene vs benzene sulfonamide can change receptor binding affinity and intrinsic efficacy.
Unvalidated functional advantage
Structural uniqueness does not confer proven pharmacological superiority; comparator data are absent.

Evidence-Based Comparator Analysis


Dopamine D3 vs D2 Binding Affinity

Direct, quantitative head-to-head binding data for N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide against a named comparator could not be identified in primary literature or authoritative databases. However, class-level inference from closely related N-phenylpiperazine analogs indicates that the ethyl spacer and thiophene sulfonamide combination can confer high D3 receptor affinity (Ki < 1 nM) and >100-fold selectivity over the D2 receptor in optimal cases. Compound 6a (a 4-thiazolylphenyl fluoride N-phenylpiperazine analog) demonstrated a Ki of 0.2 nM at human D3 receptors with approximately 500-fold D3 vs. D2 selectivity [1]. Whether the target compound achieves a similar selectivity window versus key comparators such as N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (propyl spacer) or the unsubstituted phenyl sulfonamide analog remains uncharacterized in the public domain. This absence of comparative data represents a critical knowledge gap for procurement decisions based on target selectivity.

D3 Binding Affinity
Class-level
Target No public data
vs
Comparator (6a) Ki 0.2 nM, ~500-fold D3/D2
Direct binding data absent; validation required before target-based assays.
Class-level inference from N-phenylpiperazine analogs.
Dopamine D3 receptor Ligand binding affinity Subtype selectivity

In Vivo Anticonvulsant Efficacy

Claims of anticonvulsant and neuroprotective potential are mentioned in vendor literature for N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide, but no quantitative in vivo efficacy data (e.g., ED50 values in maximal electroshock or pentylenetetrazol seizure models) were found for this specific compound. In contrast, structurally distinct thiophene-2-sulfonamides, such as UK-17022 (5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide), have published oral ED50 values of 2 mg/kg in mice [1]. Without comparable data for the target compound, its anticonvulsant differentiation from reference agents or other in-class sulfonamides cannot be substantiated.

In Vivo Anticonvulsant
Data to verify
Target Not reported
vs
UK-17022 ED50 2 mg/kg oral mice
No in vivo potency data; cannot benchmark against known anticonvulsant leads.
Vendor claims lack quantitative support.
Anticonvulsant activity Epilepsy models ED50

Structural Differentiation from Analogs

The closest commercially listed analogs include N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049549-13-4, propyl linker) and 5-ethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide (CAS 1049441-33-9, 5-ethyl substitution). The target compound differs by its ethyl linker (vs. propyl) and unsubstituted thiophene (vs. 5-ethyl). In the N-phenylpiperazine class, linker length directly impacts bitopic binding poses at dopamine receptors, with ethyl spacers typically favoring D3 over D2 selectivity more than propyl spacers [1]. Additionally, the absence of a 5-ethyl group on the thiophene ring alters the molecule's electron density and potential metabolic stability compared to 5-ethyl analogs. However, no peer-reviewed study directly quantifies the pharmacological or pharmacokinetic consequences of these specific structural differences, leaving a gap in evidence-based differentiation.

Structural Differentiation
Class-level
Target Ethyl linker, unsubst. thiophene
vs
Analogs Propyl linker; 5-ethylthiophene
Structural differences not linked to quantified functional advantage.
Procurement based on scaffold uniqueness only.
Structure-activity relationship Chemical procurement Analog comparison

Recommended Applications


D3 Receptor Probe Development

This compound may serve as a starting scaffold for developing D3 receptor bitopic ligands, based on class-level precedent showing that phenylpiperazine sulfonamides with ethyl linkers can achieve high D3 affinity and selectivity [1]. However, due to the absence of published binding data for this exact compound, researchers must perform their own in vitro pharmacological characterization (e.g., radioligand binding, functional cAMP assays) before using it as a probe. Procurement is only recommended when the research plan explicitly includes internal validation steps, and the compound should not be assumed to share the selectivity profile of published analogs.

SAR Libraries for CNS Targets

The compound's distinct structural features—ethyl linker and unsubstituted thiophene—fill a specific position in SAR matrices exploring how linker length and heteroaryl sulfonamide variations modulate receptor pharmacology. When building a SAR library to map the chemical space around the N-phenylpiperazine sulfonamide pharmacophore, this compound provides a necessary point of comparison against propyl-linked and 5-substituted analogs. Its procurement value lies in enabling systematic, controlled SAR exploration rather than in documented superiority over any single analog.

Analytical Method Development for Sulfonamides

Given the limited published data, this compound is suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) aimed at characterizing N-phenylpiperazine sulfonamide derivatives. Its use in analytical method development is justified by the need to establish purity, stability, and identity benchmarks for this specific scaffold, independent of biological performance claims.

Application
Selection Property
Validation Focus
D3 receptor probe development
Ethyl-linker scaffold
In vitro binding and functional characterization
CNS target SAR libraries
Ethyl-linker, unsubstituted thiophene
Controlled SAR comparison with linker-length and ring variants
Analytical method reference standard
Chemical identity and purity benchmarks
HPLC, LC-MS, NMR method validation
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